3-Methylbenzyl thiocyanate

Description

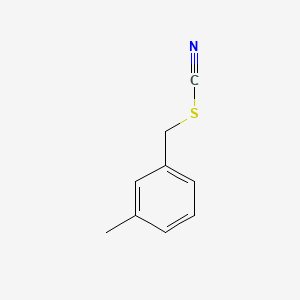

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8-3-2-4-9(5-8)6-11-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGWUGKMTAEVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958345 | |

| Record name | (3-Methylphenyl)methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37141-50-7 | |

| Record name | (3-Methylphenyl)methyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37141-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037141507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37141-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Methylphenyl)methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-methylbenzyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylbenzyl thiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGK68M7VN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Methylbenzyl Thiocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration values in both proton and carbon-13 spectra, the precise arrangement of atoms in 3-methylbenzyl thiocyanate (B1210189) can be unequivocally assigned.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 3-methylbenzyl thiocyanate provides key information about the different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons.

The protons on the aromatic ring typically appear as a complex multiplet in the downfield region of the spectrum. The exact chemical shifts and splitting patterns are influenced by the substitution pattern on the benzene (B151609) ring. The benzylic protons (CH₂) adjacent to the thiocyanate group and the aromatic ring resonate at a characteristic chemical shift, typically appearing as a singlet. The protons of the methyl group (CH₃) also give rise to a singlet in the upfield region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~7.22-7.36 | Multiplet | 4H |

| Methylene (CH₂) | ~4.10 | Singlet | 2H |

| Methyl (CH₃) | ~2.40 | Singlet | 3H |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

Complementing the proton NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Each distinct carbon atom in this compound produces a separate signal.

The spectrum shows signals for the quaternary carbons of the aromatic ring, the protonated aromatic carbons, the benzylic methylene carbon, the methyl carbon, and the carbon of the thiocyanate group (SCN). The chemical shift of the thiocyanate carbon is particularly diagnostic, appearing in a characteristic downfield region. sorbonne-universite.fr

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (quaternary) | ~140.5, ~130.46 |

| Aromatic (CH) | ~130.34, ~129.96, ~127.0, ~124.0 |

| Thiocyanate (SCN) | ~110.7 |

| Methylene (CH₂) | ~47.2 |

| Methyl (CH₃) | ~21.3 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. sorbonne-universite.frrsc.org

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and can also shed light on its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is distinguished by a strong, sharp absorption band characteristic of the thiocyanate (SCN) functional group. This band, arising from the C≡N stretching vibration, typically appears in the region of 2150-2160 cm⁻¹. sorbonne-universite.fr Other significant absorptions in the IR spectrum include those corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule, as well as aromatic C=C stretching vibrations. unitechlink.com The presence of these characteristic bands confirms the key functional groups within the molecular structure. nih.gov

Table 3: Key FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3000 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~2153 | C≡N Stretch | Thiocyanate |

| ~1600, ~1485 | C=C Stretch | Aromatic Ring |

Note: Frequencies are approximate and can be influenced by the sample preparation method and the physical state of the compound.

Raman Spectroscopy for Vibrational Mode Assignment and Environmental Effects

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The C≡N stretch of the thiocyanate group is also Raman active and can be observed in the spectrum. westmont.edu Raman spectroscopy can be a valuable tool for studying the influence of the molecular environment on the vibrational modes of this compound. westmont.edu For instance, changes in solvent polarity or the formation of intermolecular interactions can lead to shifts in the positions and widths of the Raman bands, offering insights into the molecule's behavior in different media. researchgate.net

Mass Spectrometry for Molecular and Fragment Ion Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. miamioh.edu

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule (C₉H₉NS). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. sorbonne-universite.fr

The fragmentation of the molecular ion upon electron ionization provides valuable structural information. Common fragmentation pathways for benzyl (B1604629) derivatives involve the cleavage of the benzylic bond. For this compound, a prominent fragment ion would likely be the 3-methylbenzyl cation (m/z 91), formed by the loss of the thiocyanate radical (·SCN). This tropylium-like ion is a characteristic fragment for many benzyl-containing compounds. core.ac.uk Other fragment ions may also be observed, corresponding to further fragmentation of the 3-methylbenzyl cation or other rearrangements.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 163 | [C₉H₉NS]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | 3-Methylbenzyl Cation (Tropylium Ion) |

Note: The relative intensities of the peaks can vary depending on the ionization method and energy.

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry used for analyzing non-volatile and thermally labile compounds. wikipedia.orglibretexts.org In this method, the sample, this compound, is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.org This process causes the analyte molecules to sputter into the gas phase and ionize, typically forming protonated molecules [M+H]⁺. wikipedia.orglibretexts.org

The resulting mass spectrum provides the molecular weight of the compound. For this compound (C₉H₉NS), the expected molecular weight is approximately 163.24 g/mol . ncats.io FAB-MS is particularly useful for confirming the molecular ion peak, which might be weak or absent in harder ionization methods due to fragmentation. The technique's soft nature ensures that the molecular ion is observed with significant intensity, aiding in the unequivocal characterization of the synthetic product. nih.gov

Chemical Ionization (CI) Mass Spectrometry

Chemical Ionization (CI) is another soft ionization technique that produces less fragmentation than electron ionization (EI). In CI, a reagent gas (such as methane, isobutane, or ammonia) is introduced into the ion source at a much higher pressure than the analyte. fu-berlin.de The reagent gas is ionized by electron impact, and these primary ions then react with neutral reagent gas molecules to form a stable population of reagent gas ions. These ions, in turn, react with the analyte molecules (this compound) through proton transfer, adduction, or charge exchange, leading to the formation of analyte ions, most commonly [M+H]⁺.

The fragmentation pattern in CI is generally simpler than in EI, often dominated by the quasi-molecular ion. This simplifies the interpretation of the mass spectrum and provides clear molecular weight information. For this compound, the CI mass spectrum would be expected to show a prominent peak at m/z 164, corresponding to the protonated molecule [C₉H₉NS + H]⁺. This technique is particularly valuable for confirming the molecular weight of the compound and can be used in conjunction with gas chromatography for the analysis of complex mixtures. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis) in Conjugation and Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules, particularly those containing conjugated π systems. jove.com The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. hnue.edu.vn In this compound, the key chromophores are the benzene ring and the thiocyanate group.

The benzene ring exhibits characteristic π → π* transitions. ncku.edu.tw Typically, benzene shows a strong absorption band around 184 nm, a weaker one around 204 nm, and a much weaker, fine-structured band around 255 nm. libretexts.org The presence of substituents on the benzene ring can cause shifts in these absorption bands. The methyl group is an auxochrome that can cause a small bathochromic (red) shift.

X-ray Diffraction (XRD) for Solid-State Structural Determination

The resulting diffraction pattern is unique to the crystal structure and can be used to construct a detailed three-dimensional model of the molecule. libretexts.org This would allow for the precise measurement of the C-S, S-C, and C≡N bond lengths and angles within the thiocyanate group, as well as the geometry of the benzene ring and the methylene bridge. Furthermore, XRD reveals intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which dictate how the molecules pack in the crystal lattice. For instance, studies on similar thiocyanate-containing compounds have revealed detailed information about their crystal packing and intermolecular contacts. rsc.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to study species with unpaired electrons, such as radicals. While this compound itself is not a radical, EPR spectroscopy can be instrumental in studying its radical intermediates that may be formed during chemical reactions or upon irradiation.

Chemical Reactivity and Transformation Pathways of 3 Methylbenzyl Thiocyanate

Nucleophilic Substitution Reactions at Diverse Electrophilic Centers

3-Methylbenzyl thiocyanate (B1210189) possesses three distinct electrophilic sites that are susceptible to nucleophilic attack: the benzylic carbon, the sulfur atom, and the cyanide carbon. oup.com The preferred site of attack is largely determined by the nature of the attacking nucleophile, a selectivity that can be rationalized using molecular orbital (MO) theory. oup.com

The carbon atom of the methylene (B1212753) group directly attached to the benzene (B151609) ring (the benzylic carbon) is a primary site for nucleophilic substitution. This reactivity is characteristic of benzylic systems, where the phenyl ring can stabilize the transition state of the reaction. youtube.commasterorganicchemistry.com Nucleophiles with low-energy Highest Occupied Molecular Orbitals (HOMOs), such as amines, tend to preferentially attack this benzylic carbon. oup.com This reaction proceeds via the displacement of the thiocyanate group.

The stability of the benzylic position is a key factor in its reactivity. Reactions that proceed via a radical or carbocation intermediate are favored at this position due to resonance stabilization provided by the adjacent aromatic ring. youtube.commasterorganicchemistry.com

The sulfur atom of the thiocyanate group is another electrophilic center. It is susceptible to attack by nucleophiles that have high-energy HOMOs. oup.com Examples of such nucleophiles include the thiophenoxide ion (PhS⁻) and the cyanide ion (CN⁻), which have been shown to preferentially attack the sulfur atom in analogous benzyl (B1604629) thiocyanate systems. oup.com Sulfur's ability to accommodate a negative charge and its position in the third period of the periodic table contribute to its nucleophilicity and its susceptibility to attack. libretexts.org Nucleophilic attack on the sulfur atom results in the cleavage of the sulfur-cyanide (S-CN) bond.

The carbon atom of the cyano group (-C≡N) represents the third electrophilic center in the molecule. This site is attacked by nucleophiles such as the methoxide (B1231860) ion (MeO⁻). oup.com The attack on the cyanide carbon leads to the generation of a p-xylene-α-thiolate anion as a primary product, which can then participate in subsequent complex reactions. oup.com

The regioselectivity of nucleophilic attack on 3-methylbenzyl thiocyanate is a direct consequence of the electronic properties of both the substrate and the attacking nucleophile. The choice among the benzylic carbon, sulfur atom, or cyanide carbon is dictated by factors such as the hardness or softness of the nucleophile and the energy level of its HOMO. oup.com

Soft nucleophiles with high-energy HOMOs (e.g., PhS⁻, CN⁻) preferentially attack the soft electrophilic sulfur atom .

Hard nucleophiles (e.g., MeO⁻) tend to attack the harder electrophilic cyanide carbon .

Nucleophiles with low-energy HOMOs (e.g., amines) favor attack at the benzylic carbon . oup.com

The following table summarizes the observed regioselectivity based on the type of nucleophile for the closely related 4-methylbenzyl thiocyanate system.

| Nucleophile | Type (HOMO Energy) | Preferred Site of Attack | Primary Products |

| Amines | Low | Benzylic Carbon | Substituted benzylamine, SCN⁻ |

| Thiophenoxide (PhS⁻) | High | Sulfur Atom | Phenyl benzyl sulfide, CN⁻ |

| Cyanide (CN⁻) | High | Sulfur Atom | Benzyl sulfide, (CN)₂ (cyanogen) |

| Methoxide (MeO⁻) | High | Cyanide Carbon | Benzyl methyl ether, [SCN]⁻ intermediate |

Data derived from studies on 4-methylbenzyl thiocyanate. oup.com

Nucleophilic substitution at the benzylic carbon, if it is chiral, would have stereochemical implications, typically proceeding with an inversion of configuration for an Sₙ2 mechanism or racemization for an Sₙ1 mechanism. However, for the achiral this compound, stereochemical outcomes are not a factor at this position.

Isomerization and Rearrangement Reactions

Beyond substitution reactions, benzyl thiocyanates are known to undergo isomerization to their more stable isothiocyanate counterparts.

This compound can undergo a thermal rearrangement to form 3-methylbenzyl isothiocyanate. datapdf.com This transformation is a well-known reaction for organic thiocyanates. For benzyl substrates, this rearrangement is often described as "sluggish" and can proceed through dissociative pathways, potentially involving ion pairs, or via kinetically bimolecular routes. datapdf.com In dissociative pathways, an equilibrium mixture of the thiocyanate and isothiocyanate isomers can be established. datapdf.com

The isomerization process involves the migration of the benzyl group from the sulfur atom to the nitrogen atom of the thiocyanate moiety. While allylic thiocyanates can rearrange through various pathways, including internal cyclization, the rearrangements of benzyl substrates are more limited. datapdf.com Catalytic methods have also been developed to facilitate the isomerization of alkyl thiocyanates to alkyl isothiocyanates in the vapor phase at elevated temperatures. google.com

Sigmatropic Rearrangements

Organic thiocyanates, particularly those with allylic or benzylic structures, are known to undergo thermal or catalyzed rearrangement to their corresponding isothiocyanate isomers (-NCS). While various sigmatropic shifts are known in organic chemistry, the conversion of benzyl thiocyanates to benzyl isothiocyanates is a well-documented isomerization process. For instance, unsubstituted benzyl thiocyanate has been shown to isomerize to benzyl isothiocyanate in 70% yield upon heating to 250-260°C. This transformation allows the nitrogen atom of the thiocyanate group to attack the benzylic carbon, forming a new C-N bond and cleaving the C-S bond. This rearrangement is crucial as it converts the thiocyanate into a different class of reactive intermediate, the isothiocyanate, which is a versatile building block for various synthetic applications, especially in the formation of heterocycles. rsc.org

Cycloaddition Reactions and Heterocycle Formation

While this compound itself is not typically a direct participant in cycloaddition reactions, its isomer, 3-methylbenzyl isothiocyanate, is a highly effective substrate for the synthesis of a wide array of heterocyclic compounds. The isomerization from thiocyanate to isothiocyanate is often the initial step, unlocking the potent electrophilic nature of the central carbon atom in the -N=C=S group. This intermediate readily reacts with various nucleophiles in cyclization and condensation reactions to build five- and six-membered rings containing nitrogen and sulfur atoms.

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiadiazoles, Thiophenes, Benzothiazoles)

The 3-methylbenzyl isothiocyanate intermediate is a valuable precursor for a variety of sulfur-containing heterocycles. The specific ring system formed depends on the reaction partner.

Thiazoles: 2-Aminothiazoles can be synthesized through the reaction of isothiocyanates with propargylamines. wikipedia.org Isothiocyanates are also key reagents in the construction of other substituted thiazoles, which are significant scaffolds in medicinal chemistry. nih.govelectronicsandbooks.com

Thiadiazoles: 1,3,4-Thiadiazoles are readily accessible from isothiocyanates. A common route involves the reaction of an isothiocyanate with a hydrazine (B178648) derivative to form a thiosemicarbazide, which is then cyclized under acidic or oxidative conditions to yield the 2-amino-1,3,4-thiadiazole (B1665364) ring system. tandfonline.comresearchgate.netorganic-chemistry.org This method is robust and allows for the synthesis of a diverse library of thiadiazole derivatives. tandfonline.comresearchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org

| Target Heterocycle | Typical Reagents | Key Intermediate | Reference |

|---|---|---|---|

| 2-Amino-1,3,4-Thiadiazoles | Hydrazine derivatives, followed by cyclization (e.g., using acid or an oxidizing agent) | Thiosemicarbazide | tandfonline.comresearchgate.net |

| 2-Aminothiazoles | Propargylamines | - | wikipedia.org |

| Thiophenes | Base-catalyzed addition with compounds like ethyl 4-chloroacetoacetate | Thiocarbamoyl derivative | masterorganicchemistry.com |

| Fused Pyrimidines (e.g., Quinazolines) | o-Aminoacetophenoxime or anthranilic acid | - | masterorganicchemistry.com |

Design and Synthesis of Annulated Systems

Annulated, or fused-ring, systems can also be constructed using the reactivity of the isothiocyanate group. For example, the reaction of an aryl isothiocyanate with a molecule containing an amino group adjacent to a carbonyl group, such as anthranilic acid, can lead to the formation of fused pyrimidine (B1678525) rings like quinazolone derivatives. masterorganicchemistry.com This strategy involves the isothiocyanate participating in a condensation-cyclization cascade to build the second ring onto the existing framework, providing a direct route to complex polycyclic structures.

Reductive Transformations to Thiol Derivatives

The thiocyanate group can be chemically reduced to the corresponding thiol (mercaptan). A method for this transformation involves treating the organic thiocyanate with phosphorus pentasulfide. This reaction provides a non-reductive pathway to convert thiocyanates into thiols, avoiding the use of harsh or expensive reducing agents. While the reaction is effective for simple alkyl thiocyanates, benzyl derivatives like this compound react more sluggishly, which is attributed to electronic effects and the bulk of the benzyl group. google.com This conversion is synthetically useful as it allows for the introduction of a thiol functional group, which is important in various areas of chemistry and biology.

Oxidative Transformations to Sulfonyl Derivatives

The sulfur atom in the thiocyanate group is in a low oxidation state and can be oxidized to form sulfonyl derivatives. The reaction of organic thiocyanates with a stoichiometric excess of an organic peracid, such as meta-chloroperbenzoic acid (m-CPBA), under anhydrous conditions yields the corresponding sulfonyl cyanide (R-SO₂-CN). rsc.orggoogle.com This transformation converts the thiocyanate into a highly reactive sulfonylating agent. The reaction proceeds by oxygen transfer from the peracid to the sulfur atom. Typically, two moles of the peracid are required per mole of thiocyanate for the complete oxidation to the sulfonyl level. google.com This method is applicable to both aliphatic and aromatic thiocyanates. rsc.org

Coordination Chemistry of the Thiocyanate Ligand

The thiocyanate group (-SCN) is a classic example of an ambidentate ligand in coordination chemistry. This means it can bind to a metal center through two different atoms: the sulfur atom (termed "thiocyanato") or the nitrogen atom (termed "isothiocyanato"). The coordination mode is influenced by several factors, most notably the nature of the metal ion as described by Hard and Soft Acid-Base (HSAB) theory.

N-bonding (Isothiocyanato): Hard metal cations (class A), such as Cr(III), Fe(III), and Ni(II), preferentially coordinate through the harder nitrogen atom, forming M-NCS linkages.

S-bonding (Thiocyanato): Soft metal cations (class B), such as Pd(II), Pt(II), and Au(III), prefer to bind through the softer sulfur atom, resulting in M-SCN bonds.

Bridging: The thiocyanate ligand can also bridge two metal centers, with the nitrogen coordinating to one metal and the sulfur to another (M-NCS-M').

This chemistry typically involves the thiocyanate anion (SCN⁻), which would be generated by the cleavage of the 3-methylbenzyl group from the parent molecule. The intact this compound molecule itself is not typically observed as a ligand. The study of thiocyanate coordination complexes has been fundamental to the development of coordination chemistry.

Ambidentate Nature of the Thiocyanate Anion (N- vs. S-Coordination)

When this compound acts as a ligand, the coordination can occur in two primary modes:

N-Coordination (Isothiocyanato): The ligand binds through the nitrogen atom (M-NCS). This mode is typically characterized by a nearly linear arrangement, with the M-N-C bond angle approaching 180° wikipedia.orgnih.gov.

S-Coordination (Thiocyanato): The ligand binds through the sulfur atom (M-SCN). In this case, the geometry is bent, with an M-S-C bond angle of approximately 100° wikipedia.orgnih.gov.

The preference for N- or S-coordination is not random but is dictated by several factors, most notably the electronic properties of the metal center, as described by the Hard and Soft Acids and Bases (HSAB) principle wikipedia.org. The nitrogen atom is considered a "harder" donor site, while the sulfur atom is "softer" nih.gov. This difference in hardness is a key factor in predicting the coordination mode in metal complexes nih.gov.

Table 1: Coordination Properties of the Thiocyanate Ligand

| Property | N-Coordination (Isothiocyanato) | S-Coordination (Thiocyanato) |

|---|---|---|

| Bonding Atom | Nitrogen | Sulfur |

| Typical Bond Angle | M-N-C ≈ 180° wikipedia.orgnih.gov | M-S-C ≈ 100° wikipedia.orgnih.gov |

| HSAB Donor Type | Hard Base nih.gov | Soft Base nih.gov |

| Preferred Metal Type | Hard Acids (e.g., first-row transition metals) wikipedia.org | Soft Acids (e.g., second and third-row transition metals) wikipedia.org |

Influence of Metal Centers and Ancillary Ligands on Coordination Modes

The specific coordination mode adopted by the thiocyanate group in this compound is heavily influenced by the nature of the metal ion it binds to and the other ligands (ancillary ligands) present in the coordination sphere researchgate.net.

The HSAB principle is a powerful tool for predicting the preferred binding site. Hard metal cations, which are typically small and highly charged, preferentially bind to the hard nitrogen donor atom. Conversely, soft metal cations, which are larger and more polarizable, favor binding to the soft sulfur atom wikipedia.org.

Hard Metals (Class A): First-row transition metals such as Cr(III), Mn(II), Fe(III), Co(II), and Ni(II) are considered hard acids and tend to form N-bonded isothiocyanate complexes wikipedia.org. For example, the well-known blood-red complex formed between iron(III) and thiocyanate involves an Fe-NCS bond wikipedia.org.

Soft Metals (Class B): Heavier transition metals like Rh(III), Ir(III), Pd(II), Pt(II), and Ag(I) are soft acids and typically form S-bonded thiocyanate complexes wikipedia.orgnih.gov.

Borderline Metals: Some metals, such as Cu(II) and Pb(II), are borderline and their coordination mode can be influenced more subtly by other factors researchgate.netacs.org.

Ancillary ligands can also play a crucial role. Their steric bulk can physically block one of the donor sites, favoring coordination at the less hindered atom. Furthermore, the electronic properties of these ligands can alter the electron density at the metal center, effectively modifying its hardness and influencing its preference for the N or S donor of the thiocyanate researchgate.net. In some instances, both N- and S-bonded isomers of the same complex have been successfully isolated and characterized researchgate.net.

Table 2: Predicted Thiocyanate Coordination Modes Based on Metal Hardness

| Metal Ion Classification | Examples | Preferred Coordination Mode |

|---|---|---|

| Hard Acids | Ti(III), Cr(III), Fe(III), Co(II), Ni(II) wikipedia.org | N-bonded (Isothiocyanato) wikipedia.org |

| Borderline Acids | Cu(II), Pb(II) researchgate.netacs.org | Variable, sensitive to other factors (e.g., ancillary ligands, solvent) researchgate.net |

| Soft Acids | Rh(III), Ir(III), Pt(II), Ag(I), Hg(II) wikipedia.orgnih.gov | S-bonded (Thiocyanato) wikipedia.orgnih.gov |

Mechanistic Insights into Ligand Exchange Reactions

Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex by another. This compound can participate in these reactions either by displacing another ligand or by being displaced itself. A classic example is the reaction of hexaaquairon(III) ions, [Fe(H₂O)₆]³⁺, with thiocyanate, where a water ligand is replaced by the thiocyanate ion to form the intensely colored [Fe(NCS)(H₂O)₅]²⁺ complex wikipedia.orgchemguide.uk.

The ambidentate nature of the thiocyanate ligand introduces mechanistic complexity, particularly concerning kinetic versus thermodynamic control of the reaction products. In some reactions, the initially formed product (the kinetic product) may not be the most stable one. Over time, this can rearrange to form the more stable thermodynamic product wikipedia.org.

A well-documented example of this phenomenon is the reaction of [Co(NH₃)₅(H₂O)]³⁺ with thiocyanate ions.

Kinetic Product: The initial product formed is the S-bonded isomer, [Co(NH₃)₅(SCN)]²⁺. This species forms faster.

Thermodynamic Product: This S-bonded complex is unstable and subsequently isomerizes to the more stable N-bonded linkage isomer, [Co(NH₃)₅(NCS)]²⁺ wikipedia.org.

This behavior indicates that the activation energy for the formation of the S-bonded complex is lower, leading to a faster reaction rate. However, the N-bonded complex is thermodynamically more stable, making it the final product after equilibrium is reached. Such mechanistic pathways are crucial for understanding and controlling the synthesis of specific coordination isomers.

Theoretical and Computational Investigations of 3 Methylbenzyl Thiocyanate and Its Derivatives

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions in Solvated Systems

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as a solvent. mdpi.commdpi.com

MD simulations model a system containing the solute (e.g., 3-methylbenzyl thiocyanate) and a large number of solvent molecules in a "box" with periodic boundary conditions. nih.gov By solving Newton's equations of motion for every atom over time, MD generates a trajectory that describes how the positions and velocities of the atoms evolve.

For 3-methylbenzyl thiocyanate (B1210189), MD simulations can reveal:

Conformational Dynamics: The molecule has rotational freedom around the C(benzyl)-S and C(ring)-C(benzyl) bonds. MD simulations can explore the potential energy surface and determine the relative populations of different conformers in solution.

Solvation Structure: Analysis of the simulation trajectory can show how solvent molecules arrange themselves around the solute. Studies on the thiocyanate anion have shown that in mixed water-DMF solvents, water molecules form a preferential first solvation shell due to strong hydrogen bonding. nih.gov Similarly, one could study the specific interactions between water and the aromatic ring, the methyl group, and the thiocyanate functionality of this compound.

Intermolecular Interactions: The simulations provide detailed information on hydrogen bonding and van der Waals interactions between the solute and solvent, which are crucial for understanding solubility and reactivity in solution. nih.gov Combining quantum mechanics with molecular mechanics (QM/MM MD) allows for a more accurate description of the solute's electronic structure while it interacts with the classical solvent environment. nih.govresearchgate.net

Reaction Mechanism Studies Through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the structures of transition states and the calculation of activation energies. This approach provides a level of detail that is often inaccessible through experimental methods alone.

For benzyl (B1604629) thiocyanate derivatives, computational studies can elucidate the mechanisms of nucleophilic substitution. A study on phenylthiocyanates explored the reactivity with the methoxide (B1231860) ion using the AM1/COSMO method, which includes a continuum solvent model. rsc.org The calculations identified three possible reaction pathways: attack at the aryl carbon, the cyano carbon, or the sulfur atom.

Table 2: Computationally Predicted Reactivity of Phenylthiocyanates This table summarizes findings from computational studies on related phenylthiocyanate compounds.

| Attacking Site | Resulting Products | Kinetic Favorability | Thermodynamic Stability | Reference |

| Aryl Carbon | Displacement of thiocyanate anion | Dependent on substituent | Preferred process | rsc.org |

| Cyano Carbon | Displacement of phenylthiolate anion | Favorable for phenyl- and aminophenylthiocyanate | Second most stable process | rsc.org |

| Sulfur Atom | Displacement of cyanide anion | Forms a reversible complex; high activation barrier | Strongly disfavored | rsc.org |

By calculating the activation energies for each pathway, the study predicted that while attack at the aryl carbon is thermodynamically most favorable, the kinetically preferred pathway depends on the substituents on the phenyl ring. rsc.org For phenylthiocyanate itself, the reaction is predicted to occur at the cyano carbon. rsc.org Similar computational modeling of this compound could map out the potential energy surfaces for reactions with various nucleophiles, identifying transition states and intermediates to provide a comprehensive understanding of its reaction mechanisms.

Intermolecular Interactions and Solid-State Packing Analysis (e.g., Hydrogen Bonding, π-Stacking)

The solid-state structure of benzyl thiocyanate is primarily governed by a combination of weak hydrogen bonds and potential π-stacking interactions, which collectively dictate the three-dimensional arrangement of the molecules in the crystal lattice.

Hydrogen Bonding:

In the absence of strong hydrogen bond donors, the crystal packing of benzyl thiocyanate is stabilized by a network of weak C-H···N and C-H···S hydrogen bonds. The nitrogen and sulfur atoms of the thiocyanate group act as hydrogen bond acceptors, interacting with the hydrogen atoms of the benzyl ring and the methylene (B1212753) bridge of neighboring molecules.

A theoretical study on benzyl chalcocyanate crystals has highlighted the significance of such non-covalent interactions. nih.gov The characterization of these interactions is often achieved through the topological analysis of the electron density distribution, which can identify bond critical points between interacting atoms. nih.gov For the thiocyanate moiety, both the nitrogen and sulfur atoms can participate in these weak hydrogen bonds. Computational studies on similar organic thiocyanates have shown that the nitrogen atom, with its lone pair of electrons, is a particularly effective hydrogen bond acceptor.

π-Stacking Interactions:

Aromatic π-stacking interactions are another significant contributor to the crystal packing of aromatic compounds. In the crystal structure of benzyl thiocyanate, the phenyl rings of adjacent molecules are arranged in a manner that suggests the presence of offset π-stacking or parallel-displaced interactions. This arrangement, where the rings are not perfectly face-to-face but are shifted relative to one another, is a common motif in the crystal structures of benzene (B151609) derivatives and is known to be an energetically favorable orientation.

The geometric parameters of these interactions, such as the interplanar distance between the aromatic rings and the offset of the ring centroids, are critical in determining the strength and nature of the π-stacking. While specific values for benzyl thiocyanate require detailed analysis of its crystallographic data, it is anticipated that these interactions play a crucial role in the cohesion of the crystal lattice. The presence of the methyl group in this compound would likely influence the geometry of these π-stacking interactions due to steric hindrance and its electron-donating effect on the aromatic ring.

A summary of the probable intermolecular interactions in the solid state of this compound, based on the analysis of benzyl thiocyanate, is presented in the table below.

| Interaction Type | Donor | Acceptor | Probable Geometry |

| Weak Hydrogen Bond | C-H (aromatic) | N (thiocyanate) | Directional interaction with H···N distances in the range of 2.4 - 2.8 Å |

| Weak Hydrogen Bond | C-H (methylene) | N (thiocyanate) | Directional interaction with H···N distances in the range of 2.4 - 2.8 Å |

| Weak Hydrogen Bond | C-H (aromatic) | S (thiocyanate) | Weaker, more disperse interaction with H···S distances in the range of 2.8 - 3.2 Å |

| π-Stacking | Phenyl Ring | Phenyl Ring | Parallel-displaced or offset stacking with interplanar distances around 3.4 - 3.8 Å |

It is important to note that the actual solid-state packing of this compound may exhibit variations from this model due to the influence of the methyl substituent on the intermolecular potential energy landscape. However, the fundamental types of interactions described here are expected to be the primary determinants of its crystal structure.

Applications in Advanced Materials and Chemical Sciences

Role as Key Synthetic Intermediates in Fine Chemical Synthesis

Organic thiocyanates, including 3-Methylbenzyl thiocyanate (B1210189), are recognized as valuable building blocks in organic synthesis. wikipedia.org They serve as versatile precursors for the efficient creation of various sulfur-containing functional groups and molecular frameworks. wikipedia.orgresearchgate.net The unique reactivity of the thiocyanate (SCN) group allows it to be a strategic component in the modular construction of more complex molecules. nih.gov

Precursors for Diverse Sulfur-Containing Compounds

The thiocyanate functional group is a gateway to a wide array of sulfur-containing compounds. researchgate.netrsc.org Organic thiocyanates are frequently used as synthetic intermediates to access important classes of molecules such as thiols, disulfides, and thiocarbamates. researchgate.net For instance, organic thiocyanates can be converted to the corresponding thiols under non-reductive conditions using reagents like phosphorus pentasulfide. beilstein-journals.org This transformation is significant as thiols are an important group of organosulfur compounds found in various industrial applications and as flavoring agents. beilstein-journals.org The Riemschneider thiocarbamate synthesis is a notable reaction where organic thiocyanates are hydrolyzed to form thiocarbamates. wikipedia.org

Building Blocks for Complex Organic Molecules and Scaffolds

Beyond their role as precursors for simple sulfur compounds, organic thiocyanates like 3-Methylbenzyl thiocyanate are integral to the assembly of more complex molecular architectures. chemrxiv.org These compounds act as foundational components for the bottom-up, modular assembly of various molecular structures. The versatility of the SCN group makes these molecules valuable intermediates for creating diverse families of sulfur-containing molecules, including those with applications in medicinal chemistry and materials science. nih.govrsc.org For example, alkenyl thiocyanates have been demonstrated as highly versatile building blocks for synthesizing a variety of important organosulfur compounds through reactions such as trifluoromethylations and cycloadditions. nih.gov This highlights the potential of the thiocyanate moiety in constructing high-added-value organic scaffolds. nih.govchemrxiv.org

Contributions to Agrochemical Research and Development

While direct research on this compound in agrochemicals is specific, the broader class of related compounds, isothiocyanates (which can be isomers of thiocyanates), has been a subject of interest in agrochemical research. wikipedia.orgresearchgate.net Isothiocyanates, the bioactive hydrolysis products of glucosinolates found in certain plants, are utilized in a practice known as biofumigation to control soil pests. researchgate.net Benzyl (B1604629) isothiocyanate (BITC), an isomer of benzyl thiocyanate, has demonstrated antimicrobial effectiveness against various pathogenic and spoilage bacteria. researchgate.net The development of synthetic pathways involving thiocyanate precursors could offer routes to novel agrochemical agents that leverage these known bioactive properties. The SCF3 group, which can be introduced via thiocyanate intermediates, is also of significant importance in the agrochemical industry. nih.gov

Development of Chemical Sensors and Detection Systems for Thiocyanate Species

The accurate and rapid determination of thiocyanate (SCN⁻) ion concentrations is crucial in medical and life sciences, as its levels in bodily fluids can be an indicator of certain health conditions or exposure to tobacco smoke. researchgate.net This has driven the development of various analytical methods, with ion-selective electrodes (ISEs) emerging as a particularly effective tool due to their simplicity, speed, and low cost. researchgate.nettandfonline.com

Design and Fabrication of Ion-Selective Electrodes

The core of a thiocyanate-selective electrode is an ion-selective membrane, which typically contains an ionophore—a compound that selectively binds to the target ion. nih.gov A variety of materials have been employed as ionophores in thiocyanate sensors, including zinc-phthalocyanine complexes and cobalt(III) Schiff base complexes. tandfonline.comnih.gov

The fabrication process often involves creating a polymeric membrane, frequently using polyvinylchloride (PVC), which is plasticized to ensure proper function. tandfonline.comnih.gov For example, one design incorporates a zinc-phthalocyanine (ZnPc) complex as a neutral carrier within a PVC membrane plasticized with 2-nitrophenyl octyl ether (o-NPOE). nih.gov Another approach utilizes a sol-gel method to encapsulate the sensing material, such as tricaprylylmethylammonium thiocyanate (Aliquat 336-SCN), within a transparent membrane. electrochemsci.org Solid-contact ion-selective electrodes (SC-ISEs) represent an advancement, eliminating the need for an internal electrolyte solution and simplifying the sensor's design and miniaturization. nih.gov

| Ionophore/Sensing Material | Membrane Matrix | Detection Limit | Linear Range (mol L⁻¹) | Reference |

|---|---|---|---|---|

| Zinc-phthalocyanine (ZnPc) complex | PVC, o-NPOE | 7.5 x 10⁻⁷ M | 1.0 x 10⁻⁶ to 1.0 x 10⁻¹ M | nih.gov |

| [Cobalt(Salpen)(PBu₃)]ClO₄·H₂O | PVC | Not specified | Not specified | tandfonline.com |

| Tricaprylylmethylammonium thiocyanate (Aliquat 336-SCN) | Sol-Gel | Not specified | 10⁻⁴.⁵ M to 5 × 10⁻¹ M | electrochemsci.org |

Principles of Selectivity and Sensitivity Enhancement in Sensing Platforms

The performance of a chemical sensor is defined by its sensitivity and selectivity. nih.gov In thiocyanate-selective electrodes, selectivity is achieved through the specific interaction between the ionophore in the membrane and the thiocyanate ion. nih.gov A successful electrode will show a preferential response to thiocyanate over other potentially interfering anions. electrochemsci.org For instance, a sensor based on a zinc-phthalocyanine complex demonstrated an anti-Hofmeister selectivity sequence, where its response to thiocyanate was significantly higher than to other ions like perchlorate, salicylate, and chloride. nih.gov This preferential response is attributed to the unique coordination between the central metal of the carrier (zinc) and the thiocyanate ion. nih.gov

Enhancing sensitivity, or the ability to detect very low concentrations, is a key challenge. nih.gov Strategies to improve sensitivity include the use of nanomaterials for signal amplification. mdpi.com For example, a colorimetric sensor for thiocyanate was developed using gold nanostars (AuNSs). nih.govnjtech.edu.cn This system achieved a very low detection limit of 3 nM and a wide detection range from 10 nM to 80 mM. nih.govnjtech.edu.cn The principle involves an electrochemical oxidation-assisted complexation where the presence of thiocyanate causes a noticeable color change. nih.govnjtech.edu.cn Such innovative platforms demonstrate how targeted chemical design can overcome challenges in achieving both high sensitivity and selectivity for trace analyte detection. nih.govmdpi.com

Mechanistic Studies in Corrosion Inhibition

The investigation into the precise mechanisms through which this compound may inhibit corrosion on metal surfaces, particularly steel, is an area that warrants specific experimental study. Based on the behavior of analogous organic corrosion inhibitors, a proposed mechanism would involve the adsorption of the this compound molecule onto the metal surface. This adsorption can be broadly categorized into physical adsorption (physisorption) and chemical adsorption (chemisorption).

Adsorption Isotherm Models: To experimentally determine the nature of this adsorption, studies would typically involve fitting experimental data to various adsorption isotherm models, such as the Langmuir, Temkin, or Frumkin isotherms. These models help to elucidate the interaction between the inhibitor molecules and the metal surface. For instance, the Langmuir isotherm assumes monolayer adsorption on a homogeneous surface, and the free energy of adsorption (ΔG°ads) calculated from this model can indicate the spontaneity and strength of the adsorption process. A more negative value of ΔG°ads typically suggests a stronger and more spontaneous adsorption.

Quantum Chemical Studies: Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to understand the inhibitor's electronic properties and its interaction with the metal surface. Key parameters calculated through DFT can predict the efficiency of a corrosion inhibitor.

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger interaction with the metal surface.

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

Mulliken Charges: Analysis of the Mulliken charges on the atoms of the this compound molecule would identify the likely centers of adsorption. The sulfur and nitrogen atoms of the thiocyanate group, along with the π-electrons of the benzene (B151609) ring, are expected to be the primary sites for interaction with the metal surface.

A hypothetical data table for quantum chemical parameters of this compound, based on general knowledge of similar compounds, is presented below. It is crucial to note that these are illustrative values and would require specific DFT calculations for validation.

Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Hypothetical Value | Significance in Corrosion Inhibition |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating ability |

| ELUMO | -1.2 eV | Indicates electron-accepting ability |

| ΔE (Energy Gap) | 5.3 eV | Relates to the reactivity of the inhibitor |

| Dipole Moment (μ) | 3.5 Debye | Influences electrostatic interactions |

The formation of a protective film by the adsorbed this compound molecules would act as a barrier, isolating the metal from the corrosive environment and thereby reducing the rates of both anodic and cathodic reactions.

Utilization in Material Science for Functional Property Modulation

The application of this compound in material science for the modulation of functional properties is not well-documented in existing literature. However, based on the reactivity of the thiocyanate functional group, several potential applications can be postulated.

Precursor for Functional Polymers: The thiocyanate group can be a versatile precursor in polymer synthesis. For instance, it could potentially be used in the synthesis of polythiocyanates or be converted to other functional groups like thiols or isothiocyanates, which can then be polymerized. The incorporation of the benzyl and methyl groups could influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength.

Surface Functionalization: this compound could be employed to modify the surfaces of various materials to impart specific functionalities. The thiocyanate group can react with certain surfaces, creating a covalently bound layer. This surface functionalization could be used to alter properties such as:

Wettability: The introduction of the aromatic and alkyl groups could modify the hydrophobic/hydrophilic nature of a surface.

Adhesion: The modified surface could exhibit improved adhesion to other materials.

Biocompatibility: For biomedical materials, surface modification can be crucial for controlling protein adsorption and cell interaction.

Further research is necessary to explore these potential applications and to characterize the properties of materials modified with this compound.

Biological Interactions and Mechanistic Studies

Molecular Recognition and Binding Interactions with Biological Macromolecules

There is a notable lack of specific studies investigating the molecular recognition and binding interactions of 3-Methylbenzyl thiocyanate (B1210189) with biological macromolecules. Research on the broader thiocyanate class of compounds provides some general context.

Investigation of Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase)

No studies were identified that specifically investigated the inhibitory effects of 3-Methylbenzyl thiocyanate on acetylcholinesterase or other enzymes. However, research on related isothiocyanates has shown varied inhibitory activity against cholinesterases. For instance, a study on various isothiocyanates demonstrated that compounds like 2-methoxyphenyl isothiocyanate and 3-methoxyphenyl (B12655295) isothiocyanate exhibited inhibitory effects on acetylcholinesterase and butyrylcholinesterase, respectively nih.gov. These findings suggest that the structural characteristics of the molecule, such as the position of substituents on the phenyl ring, play a crucial role in their enzyme inhibitory potential nih.gov. Without direct experimental data, the potential for this compound to act as an enzyme inhibitor remains speculative.

Studies of Protein and Nucleic Acid Binding Affinity and Specificity

Specific data on the binding affinity and specificity of this compound to proteins and nucleic acids are not available in the reviewed literature. A survey of the Protein Data Bank has provided insights into the multimodal binding of the thiocyanate ion (SCN⁻) to proteins, revealing its ability to interact with various protein surface patches nih.gov. This promiscuity in binding is suggested to contribute to its effects on protein solubility and stability nih.gov. Furthermore, guanidinium (B1211019) thiocyanate is a well-known agent used in the extraction and purification of nucleic acids due to its protein-denaturing and chaotropic properties, which facilitate the separation of RNA and DNA from cellular components bu.educdc.govgoogle.com. However, these studies focus on the thiocyanate salt and not on the specific compound this compound.

Cellular Response Mechanisms and Bioactivity Profiles

Direct research on the cellular response mechanisms and bioactivity profiles of this compound is currently absent from the scientific literature. General activities of the thiocyanate group and other organic thiocyanates have been explored.

Assessment of Antimicrobial Activities (e.g., Antibacterial, Antifungal)

While there are no specific reports on the antimicrobial properties of this compound, the broader class of thiocyanates has been investigated for such activities. Studies on various allylic thiocyanates have demonstrated moderate to high activity against certain pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) scielo.br. The antimicrobial efficacy of these compounds appears to be influenced by the nature of their chemical substituents scielo.br. The thiocyanate ion itself is a component of the innate immune system and contributes to host defense through peroxidase-catalyzed reactions that produce antimicrobial compounds nih.govnih.gov.

Evaluation of Antioxidant and Anti-inflammatory Properties

Specific assessments of the antioxidant and anti-inflammatory properties of this compound have not been reported. In general, the thiocyanate ion (SCN⁻) is recognized for its antioxidant properties, playing a role in mitigating oxidative stress within the body nih.gov. The anti-inflammatory effects of the thiocyanate ion have also been noted, particularly in the context of respiratory inflammation nih.govnih.govmdpi.com. Research into various isothiocyanates has also revealed significant anti-inflammatory and antioxidant activities, often linked to their ability to modulate cellular signaling pathways involved in inflammation and oxidative stress responses nih.govmdpi.com.

Exploration of Other Mechanistic Biological Activities

No other specific mechanistic biological activities for this compound have been documented in the available literature.

Natural Occurrence and Biosynthetic Pathways of Thiocyanate-Related Compounds in Biological Systems

Thiocyanate and its related compounds are found in various biological systems, from plants to mammals. In plants, they often exist as part of a sophisticated chemical defense mechanism, while in mammals, the thiocyanate ion is a key component of the innate immune system and a product of cyanide detoxification.

Occurrence in Plants:

The most well-known natural precursors to organic thiocyanates are glucosinolates, a class of secondary metabolites abundant in plants of the order Brassicales, which includes vegetables like cabbage, broccoli, and mustard. revista-agroproductividad.orgencyclopedia.pub Upon tissue damage, for instance by herbivores, the plant enzyme myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis. nih.govfrontiersin.org This reaction produces glucose and an unstable aglycone, which then rearranges to form various biologically active compounds, including isothiocyanates, nitriles, and organic thiocyanates. nih.govresearchgate.net

The formation of organic thiocyanates from glucosinolates is not a default pathway but is influenced by the structure of the parent glucosinolate and the presence of specific protein cofactors. researchgate.netmdpi.com For example, a "thiocyanate-forming protein" (TFP) can direct the breakdown of certain glucosinolates, such as benzylglucosinolate, towards the formation of the corresponding organic thiocyanate. researchgate.netresearchgate.net

Biosynthesis of Glucosinolates in Plants:

The biosynthesis of the diverse array of over 130 identified glucosinolates is a multi-step process that can be broadly divided into three phases: revista-agroproductividad.orgnih.gov

Chain elongation of amino acids: The process begins with the modification of amino acids, primarily methionine for aliphatic glucosinolates and phenylalanine or tryptophan for aromatic and indole (B1671886) glucosinolates, respectively. encyclopedia.pubresearchgate.net This involves the insertion of methylene (B1212753) groups to extend the amino acid side chain. revista-agroproductividad.orgnih.gov

Formation of the core glucosinolate structure: The modified amino acid is converted into the core glucosinolate structure. This involves a series of enzymatic reactions, including the formation of an aldoxime, conjugation with a sulfur donor (glutathione), and subsequent glycosylation and sulfation. encyclopedia.pubnih.gov

Secondary modifications of the side chain: Further enzymatic modifications of the side chain lead to the vast structural diversity of glucosinolates found in nature. nih.govresearchgate.net

Occurrence and Biosynthesis in Mammals:

In mammals, the thiocyanate anion (SCN⁻) is a naturally occurring component of bodily fluids, including saliva, plasma, and mucosal secretions, where it plays a crucial role in the innate immune defense system. nih.govmdpi.com

The primary pathway for the endogenous production of thiocyanate is the detoxification of cyanide (CN⁻). nih.govresearchgate.net Cyanide, which can be ingested from certain foods or produced endogenously, is a potent toxin. The mitochondrial enzyme thiosulfate (B1220275) sulfurtransferase, commonly known as rhodanese, catalyzes the transfer of a sulfur atom from a donor, such as thiosulfate, to cyanide, forming the much less toxic thiocyanate ion, which is then excreted in the urine. researchgate.netmdpi.com

| Compound Type | Primary Natural Source | General Biosynthetic Pathway | Key Enzymes/Factors |

|---|---|---|---|

| Glucosinolates | Brassicales plants (e.g., cabbage, broccoli) | Derived from amino acids via chain elongation, core structure formation, and side-chain modification. revista-agroproductividad.orgnih.gov | Various transferases and modifying enzymes. |

| Organic Thiocyanates (in plants) | Formed from glucosinolate hydrolysis. researchgate.net | Enzymatic breakdown of glucosinolates upon plant tissue damage. nih.gov | Myrosinase, Thiocyanate-forming protein (TFP). researchgate.netmdpi.com |

| Thiocyanate (SCN⁻) (in mammals) | Endogenously produced; present in bodily fluids. nih.govmdpi.com | Detoxification of cyanide via sulfur transfer. researchgate.net | Thiosulfate sulfurtransferase (Rhodanese). mdpi.com |

Considerations for Biological Stability and Bioavailability of the Thiocyanate Functional Group

The biological fate of compounds containing the thiocyanate functional group is influenced by their stability under physiological conditions and their ability to be absorbed and distributed throughout the body.

Stability and Reactivity:

The thiocyanate functional group (R-S-C≡N) exhibits a degree of stability but can also undergo several chemical transformations. Organic thiocyanates can be hydrolyzed to form thiocarbamates. wikipedia.org Another important reaction is the isomerization of certain organic thiocyanates to their more stable isothiocyanate (R-N=C=S) counterparts. wikipedia.org This rearrangement is particularly rapid for allylic thiocyanates. wikipedia.org

In the context of the mammalian body, the inorganic thiocyanate ion (SCN⁻) is relatively stable and is a key substrate for peroxidase enzymes, such as lactoperoxidase and myeloperoxidase, which are part of the innate immune system. nih.govmdpi.com These enzymes catalyze the oxidation of thiocyanate by hydrogen peroxide to produce hypothiocyanous acid (HOSCN), a potent antimicrobial agent. nih.gov While reactive, HOSCN is less damaging to host cells than other oxidants produced during inflammation, such as hypochlorous acid. mdpi.com

Bioavailability and Metabolism:

The bioavailability of thiocyanate-related compounds from dietary sources, particularly glucosinolates from cruciferous vegetables, is a significant area of study. When these vegetables are consumed raw, the plant's myrosinase enzyme is active and begins to hydrolyze glucosinolates in the upper digestive tract, leading to the formation and absorption of isothiocyanates and other breakdown products. frontiersin.org

Cooking inactivates the myrosinase enzyme. mdpi.com However, glucosinolates can still be partially hydrolyzed by the gut microbiota. frontiersin.org This microbial activity contributes to the bioavailability of isothiocyanates and other metabolites, although generally to a lesser extent than from raw vegetables. frontiersin.org

Once absorbed, organic isothiocyanates, which can be formed from the isomerization of thiocyanates, are primarily metabolized through the mercapturic acid pathway. researchgate.net This involves conjugation with glutathione (B108866), followed by enzymatic degradation and N-acetylation, leading to their excretion. researchgate.net

The thiocyanate ion itself, whether ingested directly or produced endogenously, is readily absorbed and distributed throughout the body's extracellular fluids. nih.govmdpi.com Its concentration in these fluids can vary depending on dietary habits and other factors. mdpi.com

| Factor | Considerations for the Thiocyanate Functional Group | Key Research Findings |

|---|---|---|

| Chemical Stability | Susceptible to hydrolysis and isomerization. wikipedia.org | Organic thiocyanates can hydrolyze to thiocarbamates and isomerize to more stable isothiocyanates. wikipedia.org |

| Biological Reactivity | The inorganic thiocyanate ion (SCN⁻) is a substrate for peroxidases. nih.gov | Oxidized by myeloperoxidase and lactoperoxidase to the antimicrobial compound hypothiocyanous acid (HOSCN). nih.gov |

| Bioavailability from Diet | Dependent on the processing of food sources (e.g., raw vs. cooked vegetables). frontiersin.orgmdpi.com | Cooking inactivates plant myrosinase, but gut microbiota can still hydrolyze glucosinolates. frontiersin.orgmdpi.com |

| Metabolism | Isothiocyanates (isomers of thiocyanates) are metabolized via the mercapturic acid pathway. researchgate.net | Involves conjugation with glutathione and subsequent enzymatic processing for excretion. researchgate.net |

Future Research Directions and Emerging Trends in 3 Methylbenzyl Thiocyanate Chemistry

Development of Novel and Sustainable Synthetic Strategies

The future of synthesizing 3-methylbenzyl thiocyanate (B1210189) and related compounds lies in the adoption of green and sustainable chemistry principles. Traditional methods often rely on harsh reagents and generate significant waste. researchgate.net Emerging trends focus on minimizing environmental impact through innovative energy sources and reaction media.

Photochemical and Electrochemical Synthesis: Light and electricity are emerging as powerful tools for inducing thiocyanation reactions. rsc.org These methods often proceed without the need for chemical initiators or reagents, directly using energy to drive the formation of the C–S bond. rsc.org Future work will likely focus on optimizing photocatalysts, such as nontoxic and inexpensive organic dyes, and developing electrochemical cells for the continuous flow synthesis of thiocyanates, enhancing scalability and industrial applicability. rsc.orgchemrevlett.com

Mechanochemistry: Solvent-free synthesis via ball-milling represents a significant leap forward in green chemistry. acs.org This mechanochemical approach allows for the direct thiocyanation of aromatic compounds under ambient temperature with short reaction times and no need for complex workup procedures. acs.org Research in this area will likely explore the expansion of substrate scope and the mechanochemical synthesis of more complex thiocyanate-containing molecules starting from precursors like 3-methylbenzyl alcohol or toluene.

Aqueous and Biocompatible Media: The use of water as a solvent is a cornerstone of green chemistry. The development of phase-transfer catalysts, such as those based on polyethylene glycol (PEG), enables nucleophilic substitution reactions to be performed in aqueous environments. researchgate.net Future strategies will aim to design more efficient and recyclable catalysts for the synthesis of 3-methylbenzyl thiocyanate from 3-methylbenzyl halide in water, eliminating the need for volatile organic solvents.

| Synthetic Strategy | Energy/Reagent Source | Key Advantages | Future Research Focus |

| Photochemistry | Visible Light, Photocatalyst | Mild conditions, High selectivity, Use of renewable energy | Development of reusable, metal-free catalysts; Application in flow chemistry |

| Electrochemistry | Electrical Current | Reagent-free, Precise control over reaction potential | Scalable reactor design; Paired electrolysis for dual functionalization |

| Mechanochemistry | Mechanical Force (Ball-milling) | Solvent-free, Rapid reaction times, Minimal waste | Expansion to diverse substrates; Understanding reaction mechanisms |

| Aqueous Synthesis | Phase-Transfer Catalyst | Environmentally benign solvent, Improved safety | Design of highly active and recyclable catalysts; Broader substrate compatibility |

Exploration of New Reactivity Modes and Catalytic Transformations

Beyond its synthesis, the true potential of this compound lies in its reactivity. The thiocyanate group is a versatile functional handle that can be transformed into a wide array of other sulfur-containing moieties. researchgate.net Future research will focus on uncovering novel transformations and developing catalytic systems to control reaction pathways with high precision.

Catalytic C–S Bond Cleavage and Functionalization: While the thiocyanate group is an excellent precursor, methods for its direct, catalytic conversion are highly sought after. Research is moving towards transition-metal-catalyzed reactions where the SCN group can be cleaved and replaced. For instance, palladium-catalyzed coupling reactions can transform thiocyanates into more complex structures like trisubstituted alkenes. nih.gov Future efforts will target the development of catalysts based on earth-abundant metals (e.g., iron, copper) for cross-coupling reactions, using the thiocyanate as a leaving group or as a source of sulfur in multicomponent reactions.

Isomerization Control: The isomerization of thiocyanates to the more thermodynamically stable isothiocyanates is a well-known process, particularly for allylic substrates. wikipedia.orgrsc.org A key future challenge is the development of catalysts that can either promote or suppress this isomerization on demand. This would allow chemists to selectively access either the thiocyanate or isothiocyanate isomer from a common precursor, significantly enhancing synthetic flexibility.

Cyclization and Annulation Reactions: Thiocyanates are valuable precursors for synthesizing sulfur- and nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. nih.govyoutube.com For example, α-thiocyano ketones can undergo cyclization to form thiazoles. youtube.com Future work will explore new domino and multicomponent reactions where this compound or its derivatives act as key building blocks for the one-pot synthesis of complex heterocyclic systems like thiadiazoles and tetrazoles. nih.govarkat-usa.org

Design of Next-Generation Thiocyanate-Based Functional Molecules for Specific Applications

The thiocyanate moiety is a recognized pharmacophore and a useful functional group in materials science. rsc.org The next generation of research will involve the rational design of molecules based on the this compound scaffold for highly specific and potent applications.

Bioactive Compounds: Many natural products and synthetic drugs contain the thiocyanate group, exhibiting activities ranging from anticancer to antimicrobial. chemrevlett.comrsc.org The future lies in using the this compound framework as a starting point for creating libraries of new compounds. Structure-activity relationship (SAR) studies will guide the modification of the aromatic ring and the exploration of derivatives to optimize potency against specific biological targets, such as parasitic enzymes or cancer cell lines. nih.gov

Agrochemicals: Isothiocyanates, derived from thiocyanates, are known to act as defense chemicals in plants. rsc.org This provides a blueprint for designing new agrochemicals. Research could focus on developing controlled-release systems for this compound or its derivatives that act as biopesticides or plant growth regulators.

Molecular Probes and Radiotracers: The thiocyanate ion can be labeled with positron-emitting nuclides like carbon-11. nih.gov This opens the door to developing novel PET (Positron Emission Tomography) tracers. Future research could involve synthesizing [11C]-labeled this compound to study biological processes in vivo, offering powerful diagnostic tools. nih.govresearchgate.net

| Application Area | Design Strategy | Target Function |

| Medicinal Chemistry | Structure-Activity Relationship (SAR) studies, Bioisosteric replacement | Enzyme inhibition, Anticancer, Antiparasitic activity |

| Agrochemistry | Mimicking natural defense compounds, Prodrug design | Biopesticides, Herbicides, Plant defense elicitors |

| Diagnostic Imaging | Radiolabeling with PET isotopes (e.g., Carbon-11) | In vivo tracking of biological pathways, Disease diagnosis |

Advanced Computational Modeling for Predictive Chemistry and Biological Activity

As chemical complexity grows, in silico methods are becoming indispensable for accelerating research and reducing experimental costs. Computational modeling offers a powerful lens through which to predict the properties and reactivity of this compound.

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other quantum chemical methods will be crucial for elucidating the mechanisms of novel thiocyanation and functionalization reactions. By modeling transition states and reaction intermediates, researchers can understand how catalysts work and rationally design new, more efficient catalytic systems for transformations involving this compound.

Predictive Toxicology and Bioactivity: Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies will play a pivotal role in designing new bioactive molecules. nih.gov These models can predict the biological activity and potential toxicity of novel this compound derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates for experimental validation.

Materials Property Simulation: For applications in materials science, computational models can predict the electronic, optical, and physical properties of polymers or coordination complexes containing the this compound moiety. This will guide the design of new materials with tailored properties, such as specific conductivity or photoresponsiveness.

Interdisciplinary Research Integrating Thiocyanate Chemistry with Nanoscience and Advanced Materials

The unique electronic properties and reactivity of the thiocyanate group make it an attractive component for advanced materials. Future breakthroughs will come from integrating the chemistry of this compound with nanoscience, materials science, and supramolecular chemistry.

Thiocyanate-Functionalized Nanomaterials: Attaching this compound to the surface of nanoparticles (e.g., gold, silica, or quantum dots) can impart new functionalities. These functionalized nanomaterials could be used in sensing, catalysis, or as drug delivery vehicles. The thiocyanate group can act as a linker to attach other molecules or as an active component itself.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The thiocyanate ion is a classic ligand in coordination chemistry, known for its ability to bridge metal centers. nih.govmdpi.com Research will explore the use of functionalized thiocyanates, including derivatives of this compound, as ligands to build novel coordination polymers and MOFs. These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Photocatalytic Materials: Recent studies have shown that heterometallic thiocyanate materials can exhibit interesting photocatalytic properties, for example, in the degradation of organic pollutants. mdpi.com Future work will involve designing and synthesizing new materials incorporating organic thiocyanates like this compound to tune their light-absorbing and catalytic capabilities for applications in environmental remediation and artificial photosynthesis.

Q & A

Q. How can global data analysis resolve discrepancies in equilibrium constants for iron(III)-thiocyanate complexes?

- Methodological Answer : Traditional methods neglect kinetic instability, overestimating equilibrium constants (K). Stopped-flow UV-Vis combined with global fitting (e.g., ReactLab) accounts for rapid dissociation, yielding accurate K values (e.g., log K₁ = 1.2 ± 0.1 for FeSCN²⁺ vs. literature log K₁ = 1.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings